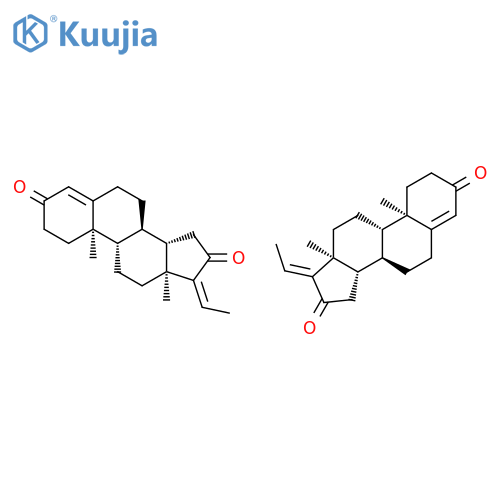Cas no 39025-23-5 ((Z)-Guggulsterone)

(Z)-Guggulsterone structure
商品名:(Z)-Guggulsterone
(Z)-Guggulsterone 化学的及び物理的性質
名前と識別子
-
- (Z)-Guggulsterone
- (17Z)-Pregna-4,17(20)-diene-3,16-dione
- Z-Guggulsterone
- (Z)-Pregna-4,17(20)-diene-3,16-dione
- Guggulsterone Z
- GUGGULSTERONE Z(P) PrintBack
- (17Z)-Pregna-4,17(20)-diene-3,16-dione 4,17(20)-trans-Pregnadiene-3,16-dione
- Z-Guggulsterone,(Z)-Pregna-4,17(20)-diene-3,16-dione
- SCHEMBL141657
- Z/E-Guggulsterone
- DTXSID1033539
- Guggulsterones Z
- DTXCID9013539
- NCGC00091910-01
- GUGGULSTERONE Z [USP-RS]
- Guggulsterone
- (Z)-Guggulsterone, >=89% (HPLC), powder
- Pregna-4,17(20)-diene-3,16-dione
- 6CST3U34GN
- AC-28813
- Guggulsterones E&Z
- UNII-6CST3U34GN
- CCG-267610
- CS-0029421
- 4,17(20)-cis-Pregnadiene-3,6-dione
- AC-6215
- Cis-Guggulsterone
- AS-79083
- BRD-K26674531-001-01-3
- 95975-55-6
- Guggulsterone Z, United States Pharmacopeia (USP) Reference Standard
- BDBM21725
- WDXRGPWQVHZTQJ-OSJVMJFVSA-N
- (8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
- GUGGULSTERONE Z-FORM [MI]
- CAS-39025-23-5
- (E&Z)-Guggulsterone
- 2-(2-Aminothiazol-3(2H)-yl)-1-phenylethanone
- (Z)-Guggulsterone, analytical standard
- (17Z)-Guggulsterone
- 39025-23-5
- S3792
- Guggulsterone, (Z)-
- Guggulsterone E&Z
- Pregna-4,17(20)-diene-3,16-dione, (17Z)-
- CHEMBL410683
- 4,17(20)-trans-Pregnadiene-3,16-dione
- GS
- NCGC00260067-01
- (17Z)-pregna-4,17-diene-3,16-dione
- (1S,2R,10R,11S,14Z,15S)-14-ethylidene-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-ene-5,13-dione
- MFCD01310757
- Tox21_202518
- Q27264514
- AKOS015963432
- HY-107738
- CHEBI:135338
- GUGGULSTERONE Z-FORM
- GUGGULSTERONE Z (CONSTITUENT OF GUGGUL) [DSC]
- BCP18087
- pregna-4,17Z(20)-diene-3,16-dione
- (1Z,3aS,3bR,9aR,9bS,11aS)-1-ethylidene-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-2,7-dione
- DA-53782
- DA-68827
- Guggulsterone; Guglip; Gugulipid;
- CHEBI:229515
- BRD-K26674531-001-02-1
- G60934
-
- MDL: MFCD01310757
- インチ: 1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4+/t15-,17+,18+,20+,21-/m1/s1
- InChIKey: WDXRGPWQVHZTQJ-OSJVMJFVSA-N
- ほほえんだ: C/C=C/1\C(=O)C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C
計算された属性
- せいみつぶんしりょう: 312.20900
- どういたいしつりょう: 312.20893
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 640
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 188-190°
- ふってん: 463.3±45.0 °C at 760 mmHg
- フラッシュポイント: 172.3±25.7 °C
- 屈折率: 1.557
- ようかいど: DMSO: 5 mg/mL
- PSA: 34.14000
- LogP: 4.64360
- ひせんこうど: D26 -61° (c = 1 in chloroform)
- じょうきあつ: 0.0±1.1 mmHg at 25°C
(Z)-Guggulsterone セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- 危険カテゴリコード: R37
- セキュリティの説明: S36
-
危険物標識:

- リスク用語:R37
- セキュリティ用語:S36
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(Z)-Guggulsterone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP0368-20mg |
(Z)-Guggulsterone |
39025-23-5 | 98% | 20mg |
$85 | 2023-09-19 | |
| S e l l e c k ZHONG GUO | S6812-5mg |
Z-Guggulsterone |
39025-23-5 | 99.08% | 5mg |
¥1548.72 | 2023-09-15 | |
| eNovation Chemicals LLC | Y1099743-100g |
(Z)-Guggulsterone |
39025-23-5 | 97.0% | 100g |
$380 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1099743-500g |
(Z)-Guggulsterone |
39025-23-5 | 97.0% | 500g |
$1500 | 2024-06-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z71351-100mg |
(Z)-Guggulsterone |
39025-23-5 | ,HPLC≥90% | 100mg |
¥4558.0 | 2023-09-05 | |
| TRC | G852000-25mg |
(Z)-Guggulsterone |
39025-23-5 | 25mg |
$ 594.00 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17280-5mg |
(Z)-Guggulsterone |
39025-23-5 | 99.72% | 5mg |
¥ 997 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17280-25mg |
(Z)-Guggulsterone |
39025-23-5 | 99.72% | 25mg |
¥ 3208 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4632-10mg |
Z-Guggulsterone |
39025-23-5 | 98% | 10mg |
¥1857.00 | 2023-09-10 | |
| ChemScence | CS-0032895-50mg |
(Z)-Guggulsterone |
39025-23-5 | 98.43% | 50mg |
$620.0 | 2022-04-27 |
(Z)-Guggulsterone 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:39025-23-5)(Z)-Guggulsterone

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:39025-23-5)(Z)-Guggulsterone

清らかである:99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg
価格 ($):199.0/402.0/519.0/738.0